molecular formula C21H17NO B4085787 N-9H-fluoren-9-yl-4-methylbenzamide

N-9H-fluoren-9-yl-4-methylbenzamide

Cat. No. B4085787
M. Wt: 299.4 g/mol
InChI Key: IWMOYRHUDVTKKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-9H-fluoren-9-yl-4-methylbenzamide and related fluorene derivatives often involves catalyzed reactions. For instance, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been demonstrated to afford highly functionalized, conjugated amino benzamides in excellent yield. This method showcases the versatility and efficiency of synthesizing fluorene derivatives through catalyzed processes (Shanmugam & Athira, 2021).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including this compound, has been elucidated through various analytical techniques such as single-crystal X-ray diffraction (XRD). These studies reveal detailed insights into the compound's geometric and electronic structure, further aiding in understanding its reactivity and properties.

Chemical Reactions and Properties

Fluorene derivatives undergo a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For example, the reaction of N-substituted 9H-fluoren-9-imines with difluorocarbene leads to iminium ylides, which undergo further transformations depending on the substituents and reaction conditions, demonstrating the fluorene unit's reactivity and versatility (Novikov et al., 2006).

properties

IUPAC Name

N-(9H-fluoren-9-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-14-10-12-15(13-11-14)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMOYRHUDVTKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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